rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC18091406
Molecular Formula: C13H18F3NO4
Molecular Weight: 309.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18F3NO4 |
|---|---|
| Molecular Weight | 309.28 g/mol |
| IUPAC Name | (1R,5R,6S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H18F3NO4/c1-11(2,3)21-10(20)17-5-8-7(13(14,15)16)4-12(8,6-17)9(18)19/h7-8H,4-6H2,1-3H3,(H,18,19)/t7-,8+,12-/m0/s1 |
| Standard InChI Key | ITEHSSJLSFTVEX-SXMVTHIZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C[C@@]2(C1)C(=O)O)C(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(CC2(C1)C(=O)O)C(F)(F)F |
Introduction
rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is a complex organic compound belonging to the class of azabicyclic compounds. It features a bicyclo[3.2.0] structure, characterized by its unique arrangement of carbon and nitrogen atoms. The presence of a tert-butoxycarbonyl group and a trifluoromethyl group enhances its chemical properties and potential applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves multi-step organic synthesis techniques. These methods often include the formation of the bicyclic ring system followed by the introduction of the tert-butoxycarbonyl and trifluoromethyl groups.
Biological Activity and Potential Applications
Preliminary studies suggest that this compound may exhibit antibacterial or antiviral properties, although further research is necessary to elucidate its exact mechanisms of action and efficacy. Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. Comprehensive studies are required to confirm these interactions and their implications for therapeutic use.
Comparison with Similar Compounds
Several compounds share structural similarities with rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid. These include:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| (2S,5R,6R)-6-[[(2S)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid | Azabicyclic | Antibacterial properties |
| rac-(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | Azabicyclic | Similar functional groups |
| (4R,5R,6S)-6-[[(1R)-1-hydroxyethyl]-4-methyl]-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Azabicyclic | Different stereochemistry |
These compounds illustrate variations in stereochemistry and functional groups that influence their biological activity and potential applications.
Future Research Directions
Future studies should focus on elucidating the specific mechanisms of action of rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid and exploring its potential as an active pharmaceutical ingredient (API) or as a lead compound for drug development. Additionally, investigating its interactions with various biological targets could provide insights into its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume